molecular formula C6H9IN4 B1303879 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine CAS No. 454473-80-4

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

Cat. No. B1303879
M. Wt: 264.07 g/mol
InChI Key: VKMKHUMQFXRXOA-UHFFFAOYSA-N
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Description

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H9IN4 . It has a molecular weight of 264.07 .


Molecular Structure Analysis

The InChI code for 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine is 1S/C6H9IN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Heterocyclic Compound Synthesis

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine is utilized in the synthesis of heterocyclic compounds. For instance, it can undergo reactions to form pyrazolopyrimidines and triazolopyrimidines, which have shown potential biological activities. The modification of this compound through reactions with different reagents leads to the formation of novel heterocyclic structures with varied biological properties.

Antimicrobial Activity

Derivatives of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine have been evaluated for their antimicrobial activities. The synthesized compounds, through various chemical transformations, have been tested against different microbial strains to assess their potential as antimicrobial agents.

DNA Interaction Studies

Compounds synthesized from 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine have been explored for their DNA interaction capabilities. These studies involve examining the binding affinity of the synthesized compounds with DNA, which is crucial for understanding their potential therapeutic applications, especially in anticancer research.

Antitumoral Activity

Research has also been conducted on the antitumoral activities of compounds derived from 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine. These studies aim to evaluate the efficacy of the synthesized compounds in inhibiting cancer cell growth, providing insights into their potential use in cancer therapy.

Charge Transfer Complexation

The interaction of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine derivatives with electron acceptors like iodine has been studied to understand the charge transfer complexation phenomena. These studies are significant for the development of materials with specific electronic and optical properties.

For detailed information on each of these applications, refer to the following sources:

  • Synthesis and characterization of heterocyclic compounds derived from 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine and their biological activity assessments (Sharma et al., 2017).
  • Evaluation of antimicrobial activities of synthesized thieno and furopyrimidine derivatives (Hossain & Bhuiyan, 2009).
  • Investigation of DNA interaction and photocleavage activities of pyrimidine derivatives (Sharma et al., 2014).
  • Study on the antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives (Cocco et al., 2006).
  • Charge transfer complexation studies involving 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine derivatives (Rabie et al., 2007).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(5-iodo-2,6-dimethylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKHUMQFXRXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266217
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

CAS RN

454473-80-4
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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